3-Fluoro-2-methoxybenzoyl chloride
Overview
Description
3-Fluoro-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxybenzoyl chloride typically involves the following steps:
Starting Material: The process begins with 3-fluoro-2-methoxybenzoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactor Setup: A large-scale reactor equipped with a reflux condenser and a stirring mechanism.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 60-80°C, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoro-2-methoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.
Major Products:
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Thioesters: Formed when reacted with thiols.
Scientific Research Applications
3-Fluoro-2-methoxybenzoyl chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: It serves as a precursor in the synthesis of herbicides and insecticides.
Material Science: This compound is used in the preparation of advanced materials, including polymers and resins.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules, serving as a building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3-Methoxybenzoyl chloride: Similar structure but lacks the fluorine atom.
4-Fluorobenzoyl chloride: The fluorine atom is positioned at the fourth position instead of the third.
2-Methoxybenzoyl chloride: The methoxy group is positioned at the second position, similar to 3-Fluoro-2-methoxybenzoyl chloride, but it lacks the fluorine atom.
Uniqueness: The presence of both the fluorine atom and the methoxy group in this compound imparts unique reactivity and properties to the compound. The fluorine atom increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles. Additionally, the methoxy group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
3-fluoro-2-methoxybenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYPIGIRQBXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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